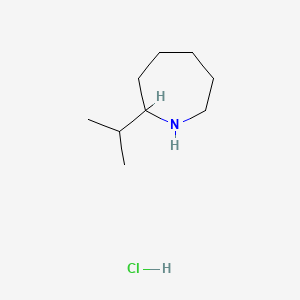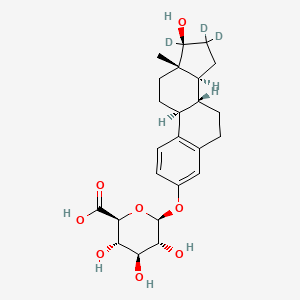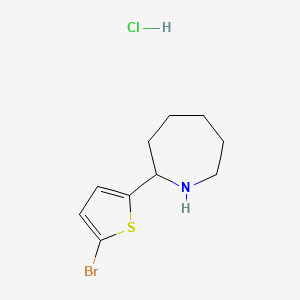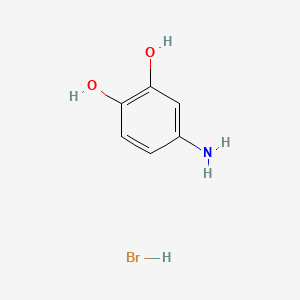
4-Aminobenzene-1,2-diol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzene-1,2-diol hydrobromide is a chemical compound with the molecular formula C6H8BrNO2 It is a derivative of 4-aminobenzene-1,2-diol, where the hydrobromide salt form enhances its solubility and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzene-1,2-diol hydrobromide typically involves the bromination of 4-aminobenzene-1,2-diol. The process can be summarized as follows:
Starting Material: 4-aminobenzene-1,2-diol.
Reagent: Hydrobromic acid (HBr).
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically conducted in a batch reactor, where the starting material is mixed with hydrobromic acid under optimized conditions to maximize yield and purity. The product is then purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzene-1,2-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Aminobenzene-1,2-diol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of dyes and pigments.
Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-aminobenzene-1,2-diol hydrobromide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzene-1,2-diol: The parent compound without the hydrobromide salt.
4-Aminobenzene-1,2-diol hydrochloride: Similar salt form with hydrochloric acid.
4-Aminobenzene-1,2-diol sulfate: Another salt form with sulfuric acid.
Uniqueness
4-Aminobenzene-1,2-diol hydrobromide is unique due to its enhanced solubility and stability compared to its parent compound and other salt forms. This makes it more suitable for certain applications, particularly in aqueous environments and industrial processes.
Propriétés
IUPAC Name |
4-aminobenzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.BrH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAHPMGEFWJMCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655085 |
Source


|
| Record name | 4-Aminobenzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158627-59-9 |
Source


|
| Record name | 4-Aminobenzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
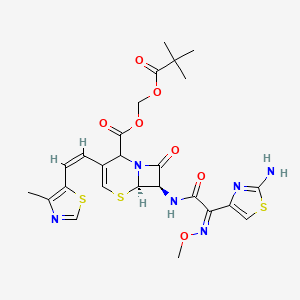
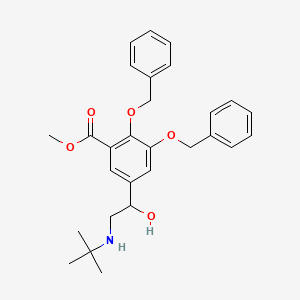
![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)


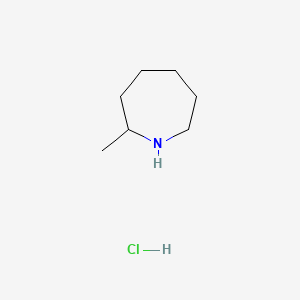
![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)
